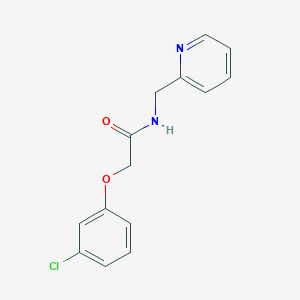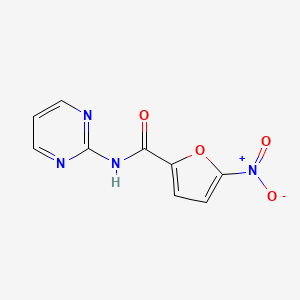![molecular formula C18H15ClN2O2S B5881238 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide CAS No. 5623-65-4](/img/structure/B5881238.png)
2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide is a chemical compound with the linear formula C15H14ClNO2 . It has a molecular weight of 275.737 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide is defined by its linear formula C15H14ClNO2 . The compound has a molecular weight of 275.737 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the retrieved information.Physical And Chemical Properties Analysis
The compound is described as a white crystalline powder. Its molecular weight is 275.737 . More specific physical and chemical properties such as solubility, density, and boiling point are not available in the retrieved information.Aplicaciones Científicas De Investigación
Inducer of Apoptosis
This compound has been identified as a potent inducer of apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and it plays a crucial role in eliminating damaged cells. Therefore, this compound could be used in research related to cancer treatment, where inducing apoptosis in cancer cells is a common therapeutic strategy .
In Vivo Activity
The compound has shown high in vivo activity . This suggests that it could be used in animal models to study its effects and potential therapeutic uses .
Catalyst for Greener Amine Synthesis
It has been used as a catalyst for greener amine synthesis by transfer hydrogenation . This application is particularly important in the field of green chemistry, where the goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances .
Antibacterial and Antibiofilm Activity
The compound has demonstrated in vitro antibacterial and antibiofilm activity against several types of bacteria, including Gram-positive and Gram-negative bacteria . This suggests potential applications in the development of new antibacterial agents .
Antimicrobial, Antioxidative, and Antibiotic Applications
The compound has been found to play an important role as an antimicrobial, antioxidative, and antibiotic agent . These properties make it a potential candidate for the development of new drugs and therapies .
Anticancer Applications
The compound has shown potential as an anticancer agent . Its ability to induce apoptosis and its high in vivo activity suggest that it could be used in the development of new cancer treatments .
Safety and Hazards
Specific safety and hazard information for 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide is not available in the retrieved information. General safety measures for handling chemicals should be followed, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit tubulin polymerization and have NLRP3 inhibitory activity . These targets play crucial roles in cell division and inflammatory responses, respectively.
Mode of Action
Based on the reported activities of similar compounds, it can be hypothesized that this compound may interact with its targets (eg, tubulin or NLRP3) to inhibit their normal function . This could result in the prevention of cell division or reduction of inflammatory responses.
Result of Action
Based on the potential targets and mode of action, it can be hypothesized that the compound may lead to the inhibition of cell division and reduction of inflammatory responses .
Propiedades
IUPAC Name |
2-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-13-8-6-12(7-9-13)10-14-11-20-18(24-14)21-17(22)15-4-2-3-5-16(15)19/h2-9,11H,10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEZBRNEQKOZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359733 |
Source


|
| Record name | F0344-0872 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide | |
CAS RN |
5623-65-4 |
Source


|
| Record name | F0344-0872 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)




![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)




![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)